
Cisapride
Overview
Description
Cisapride is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract. It acts as a serotonin 5-HT4 receptor agonist and indirectly as a parasympathomimetic, increasing acetylcholine release in the enteric nervous system . Discovered by Janssen Pharmaceuticals in 1980, it has been used to treat gastroesophageal reflux disease and diabetic gastroparesis . due to serious cardiac side effects, its use has been limited or withdrawn in many countries .
Preparation Methods
Cisapride can be synthesized through a series of chemical reactions involving the following steps:
Synthesis of the intermediate: The intermediate compound is prepared by reacting 4-amino-5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Formation of this compound: The intermediate is then reacted with ammonia to form this compound.
Industrial production methods involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Cisapride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, such as halogenation using halogenating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Gastrointestinal Disorders
Cisapride's primary application remains in the treatment of gastrointestinal disorders. It enhances motility through the stimulation of 5-HT4 receptors, which increases peristalsis and improves gastric emptying.
- Gastroesophageal Reflux Disease (GERD) : this compound was widely used for GERD due to its ability to increase lower esophageal sphincter pressure and improve esophageal motility, thus reducing reflux episodes .
- Gastroparesis : Studies have shown that this compound can alleviate symptoms of gastroparesis by enhancing gastric emptying rates .
Diabetes Management
Recent research has unveiled this compound's potential role in managing diabetes through its effects on glucose metabolism.
- Hypoglycemia Induction : A study indicated that this compound could induce hypoglycemia by increasing insulin secretion via the inhibition of KCNH6 potassium channels in pancreatic β-cells. This effect was particularly noted when administered alongside tolbutamide, suggesting a synergistic effect on insulin secretion .
- Improved Insulin Sensitivity : Long-term administration of this compound in animal models demonstrated significant reductions in blood glucose levels and enhanced insulin sensitivity, indicating its potential as an adjunct therapy in diabetes management .
Off-label Uses
This compound has been utilized off-label for various conditions beyond its approved indications:
- Functional Dyspepsia : Some clinicians prescribe this compound for functional dyspepsia due to its motility-enhancing properties .
- Constipation : It has been employed to treat constipation-predominant irritable bowel syndrome (IBS) due to its ability to promote intestinal transit .
Research Studies and Findings
Numerous studies have investigated this compound's mechanisms and effects:
Mechanism of Action
Cisapride acts by stimulating serotonin 5-HT4 receptors, which increases the release of acetylcholine in the enteric nervous system . This leads to enhanced motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions . The molecular targets involved include the serotonin 5-HT4 receptors and the myenteric plexus .
Comparison with Similar Compounds
Cisapride is similar to other prokinetic agents like metoclopramide and domperidone, but it has unique properties:
Metoclopramide: Unlike this compound, metoclopramide has central antidopaminergic effects, which can lead to side effects like tardive dyskinesia.
Domperidone: Domperidone also acts as a dopamine antagonist but does not cross the blood-brain barrier, reducing central side effects.
This compound’s uniqueness lies in its selective serotonin 5-HT4 receptor agonism, which provides prokinetic effects without significant central nervous system side effects .
Q & A
Basic Research Questions
Q. What experimental models (in vitro vs. in vivo) are most appropriate for studying Cisapride’s prokinetic mechanisms?
- Methodological Answer : Begin with in vitro assays (e.g., isolated guinea pig ileum ) to assess receptor binding affinity (5-HT₄ agonism) and dose-response relationships. Validate findings using in vivo models like canine gastric motility studies, ensuring alignment with pharmacokinetic parameters (e.g., bioavailability, half-life). Discrepancies between models should be analyzed via Bland-Altman plots or regression analysis to quantify translational relevance .
Q. How can researchers standardize protocols for this compound’s cardiac risk assessment across preclinical studies?
- Methodological Answer : Adopt the hERG channel inhibition assay (IC₅₀ values) as a baseline . Supplement with telemetry in conscious animals (e.g., dogs) to monitor QT prolongation under varying metabolic conditions. Use the ICH S7B guidelines for harmonizing data collection, ensuring cross-study comparability via standardized reporting of voltage-clamp parameters and statistical power calculations .
Q. What are the key considerations for designing dose-ranging studies of this compound in rodent models?
- Methodological Answer : Use a factorial design to test multiple doses (e.g., 0.1–10 mg/kg) and administration routes (oral vs. intravenous). Include positive controls (e.g., metoclopramide) and negative controls (vehicle-only). Apply ANOVA with post-hoc Tukey tests to compare gastric emptying rates across groups, adjusting for inter-subject variability using mixed-effects models .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in pediatric populations be systematically resolved?
- Methodological Answer : Conduct a meta-analysis with PRISMA guidelines to aggregate randomized controlled trials (RCTs). Use subgroup analysis to stratify by age, comorbidities (e.g., gastroesophageal reflux disease), and CYP3A4 polymorphism status. Quantify heterogeneity via I² statistics and address publication bias using funnel plots . If contradictions persist, propose a consensus Delphi method with pediatric pharmacologists to refine inclusion criteria for future RCTs .
Q. What computational strategies are effective for predicting this compound-drug interactions (DDIs) mediated by CYP3A4 inhibition?
- Methodological Answer : Combine physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus®) with in vitro-in vivo extrapolation (IVIVE). Parameterize models using hepatic microsomal data (CYP3A4 Km and Vmax) and simulate DDIs under co-administration scenarios (e.g., erythromycin). Validate predictions against clinical DDI studies using ROC curve analysis to assess sensitivity/specificity .
Q. How can researchers optimize this compound’s therapeutic window using novel drug delivery systems (e.g., nanoparticles)?
- Methodological Answer : Employ a quality-by-design (QbD) framework to test polymeric nanoparticles (e.g., PLGA) for sustained release. Use response surface methodology (RSM) to optimize particle size, encapsulation efficiency, and burst release. Validate in vivo using pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with both prokinetic efficacy (via MRI-based gastric motility) and hERG inhibition thresholds .
Q. Contradiction Analysis & Reproducibility
Q. What statistical approaches address variability in this compound’s prokinetic effects across species?
- Methodological Answer : Apply meta-regression to analyze species-specific covariates (e.g., gastric pH, CYP3A4 expression levels). Use random-effects models to account for between-study variance. For irreproducible findings, conduct sensitivity analyses excluding outliers and report standardized effect sizes (Cohen’s d) with 95% confidence intervals .
Q. How can researchers ensure reproducibility in this compound studies given historical discrepancies in cardiac safety data?
- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw electrophysiology data (e.g., hERG patch-clamp recordings) in repositories like Zenodo with detailed metadata (voltage protocols, temperature). Use electronic lab notebooks (ELNs) to document experimental conditions, enabling independent replication .
Q. Ethical & Regulatory Considerations
Q. What frameworks guide ethical preclinical testing of this compound analogs with reduced cardiac risk?
- Methodological Answer : Follow the ARRIVE 2.0 guidelines for animal studies, emphasizing sample size justification, randomization, and blinded outcome assessment. For analogs, perform safety pharmacology core battery tests (ICH S7A/B) and submit data to regulatory agencies (e.g., EMA) for parallel scientific advice .
Properties
CAS No. |
104860-73-3 |
---|---|
Molecular Formula |
C23H29ClFN3O4 |
Molecular Weight |
465.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29) |
InChI Key |
DCSUBABJRXZOMT-UHFFFAOYSA-N |
SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |
Color/Form |
White to slightly biege powde |
Key on ui other cas no. |
81098-60-4 |
solubility |
Sparingly soluble in methanol. Soluble in acetone Practically insoluble in water. |
Synonyms |
4-AMINO-5-CHLORO-N-{1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYL}-2-METHOXYBENZAMIDE |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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